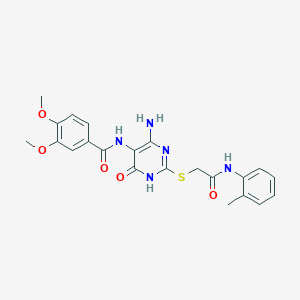

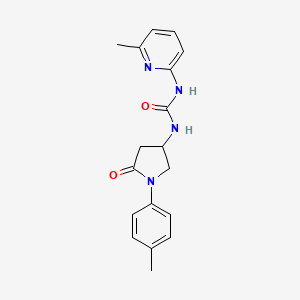

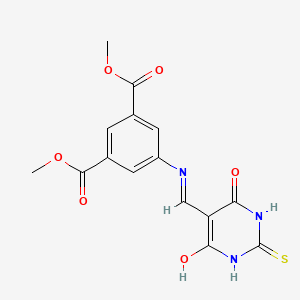

![molecular formula C17H20ClN3O2 B2770044 4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923158-86-5](/img/structure/B2770044.png)

4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . This compound is part of the pyrimidine family, which is an essential base component of the genetic material of deoxyribonucleic acid .

Synthesis Analysis

The synthesis of similar compounds has been described by the reaction of aryl aldehydes, urea/thiourea, and 4-hydroxycoumarin using Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation (MWI) in H2O .Chemical Reactions Analysis

The compound has been used in the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives . It has also been used in the development of novel CDK2 inhibitors .Wissenschaftliche Forschungsanwendungen

Colorimetric Chemosensor for Hg2+ Ions

The synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives using Fe3O4@SiO2@(BuSO3H)3 as a catalyst has been reported . Among these derivatives, 4-(4-chlorophenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione (4b) stands out as a promising chemosensor. Here’s why:

This application is crucial due to the toxic nature of mercury and its environmental impact . The ability to selectively detect Hg2+ ions provides a valuable tool for environmental monitoring and health protection.

Antitumor Effects and DHFR Inhibition

While not directly related to the compound’s chemical structure, it’s worth noting that piritrexim , a derivative of pyrido[2,3-d]pyrimidine, exhibited good antitumor effects on carcinosarcoma in rats. Piritrexim inhibits dihydrofolate reductase (DHFR), a key enzyme involved in cancer cell proliferation .

Thiazolopyrimidine Derivatives and Anticancer Activity

In a study on thiazolopyrimidine derivatives, compound 16 displayed excellent anticancer activity against human cancer cell lines. It induced cell death by apoptosis, primarily by inhibiting the CDK enzyme .

Intramolecular Acylation of S-Substituted Dihydropyrimidines

Although not directly related to the compound , the intramolecular acylation of S-substituted 3,4-dihydropyrimidines has been investigated. The high selectivity of this reaction is attributed to the conjugation of endocyclic double bonds in the product .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of pyrimidine derivatives , which are known to interact with a variety of targets, including protein tyrosine kinases , and Poly (ADP-ribose) polymerases-1 (PARP-1) . .

Mode of Action

Based on the known activities of similar pyrimidine derivatives, it can be hypothesized that this compound may interact with its targets in a manner similar to other pyrimidine derivatives, potentially acting as an inhibitor .

Biochemical Pathways

Pyrimidine derivatives have been found to impact a variety of biochemical pathways depending on their specific targets . For example, if this compound targets protein tyrosine kinases, it could affect pathways related to cell growth and differentiation . If it targets PARP-1, it could impact DNA repair pathways .

Pharmacokinetics

The lipophilicity of similar compounds can allow them to easily diffuse into cells , which could potentially impact the bioavailability of this compound.

Result of Action

Similar pyrimidine derivatives have been found to have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2/c1-10(2)7-8-21-9-13-14(16(21)22)15(20-17(23)19-13)11-3-5-12(18)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFZNYULRKLSBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

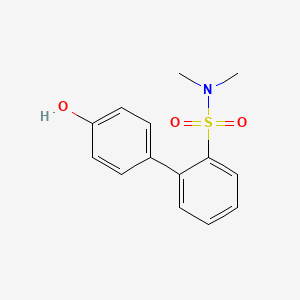

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2769961.png)

![2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2769964.png)

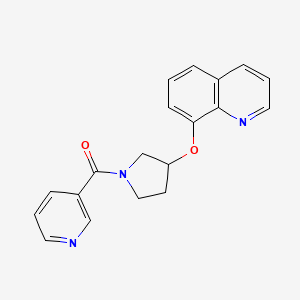

![N,N-Dimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2769971.png)

![Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B2769979.png)

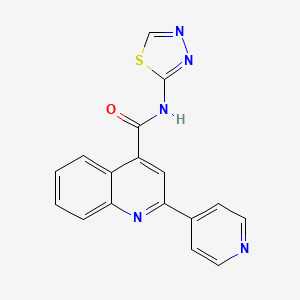

![2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2769981.png)